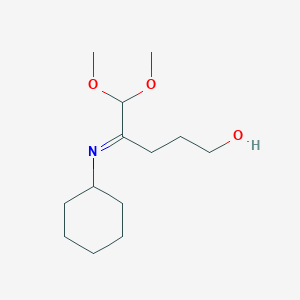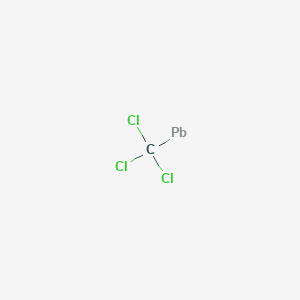
CID 78063711
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trichloromethyl)plumbane is an organolead compound with the chemical formula Pb(CCl3)4 It is a derivative of plumbane, where the hydrogen atoms are replaced by trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trichloromethyl)plumbane typically involves the reaction of lead compounds with trichloromethylating agents. One common method is the reaction of lead(IV) chloride (PbCl4) with trichloromethyl chloride (CCl3Cl) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of (Trichloromethyl)plumbane is not well-documented, likely due to the compound’s specialized applications and the hazardous nature of lead compounds. the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures and equipment.
Chemical Reactions Analysis
Types of Reactions
(Trichloromethyl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert (Trichloromethyl)plumbane to lower oxidation state lead compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Scientific Research Applications
(Trichloromethyl)plumbane has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other organolead compounds and studying their properties.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in radiopharmaceuticals.
Mechanism of Action
The mechanism of action of (Trichloromethyl)plumbane involves its interaction with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the lead atom can form coordination complexes with other molecules. These interactions can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Plumbane (PbH4): The parent compound of (Trichloromethyl)plumbane, with hydrogen atoms instead of trichloromethyl groups.
Tetraethyllead (Pb(C2H5)4): Another organolead compound with ethyl groups instead of trichloromethyl groups.
Lead(IV) chloride (PbCl4): A precursor used in the synthesis of (Trichloromethyl)plumbane.
Uniqueness
(Trichloromethyl)plumbane is unique due to the presence of trichloromethyl groups, which impart distinct chemical properties compared to other organolead compounds. These properties include higher electronegativity and reactivity, making it useful for specific applications in research and industry.
Properties
Molecular Formula |
CCl3Pb |
|---|---|
Molecular Weight |
325 g/mol |
InChI |
InChI=1S/CCl3.Pb/c2-1(3)4; |
InChI Key |
NDXUKZASURIKTB-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


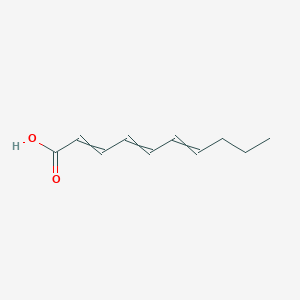
![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14466974.png)
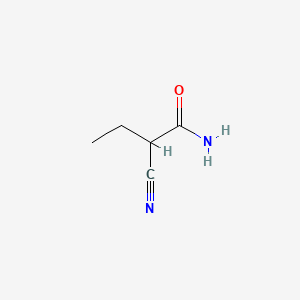
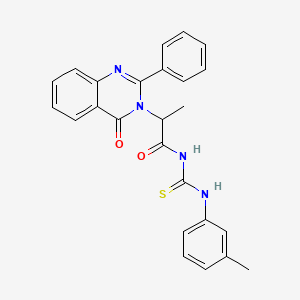
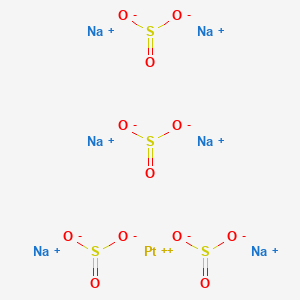

![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
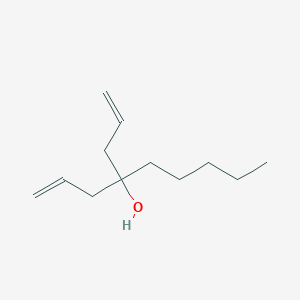
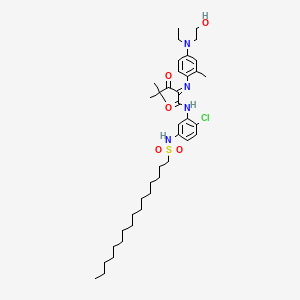
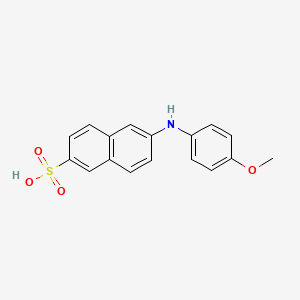
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
